molecular formula C7H6BNO3 B1473878 (3-Cyano-4-hydroxyphenyl)boronic acid CAS No. 1637208-14-0

(3-Cyano-4-hydroxyphenyl)boronic acid

Cat. No. B1473878
CAS RN: 1637208-14-0
M. Wt: 162.94 g/mol
InChI Key: PGIZXBPAULHTKH-UHFFFAOYSA-N
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Description

“(3-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their stability and non-toxicity . They can be used as building blocks and synthetic intermediates .


Synthesis Analysis

Boronic acids can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6BNO3 . Its molecular weight is 162.94 g/mol . The InChI code is 1S/C7H6BNO3/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-3,10-12H .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.94 g/mol . More specific properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including derivatives like (3-cyano-4-hydroxyphenyl)boronic acid, have versatile applications in chemistry. They are used in organic reactions, molecular recognition, and assembly. One notable use is in boronic acid catalysis, which involves inherent catalytic properties of boronic acids. A significant example is the aza-Michael addition of hydroxamic acid to quinone imine ketals, catalyzed by chiral boronic acids (Hashimoto, Gálvez, & Maruoka, 2015).

Environmental Applications

Boronic acids play a crucial role in environmental science, particularly in addressing boronic acid emissions which can cause water pollution. Novel boron-adsorbing materials with boronate affinity, like magnetic nanocomposites containing boronic acids, have been developed for effective adsorption and recycling of boronic acid from the environment (Zhang et al., 2021).

Chemical Sensing

Boronic acids are employed as receptors in chemical sensing, especially for detecting diols and alpha-hydroxy acids. They are integrated into hydrogels to create responsive and reversible holographic sensors for substances like L-lactate. Such sensors are capable of responding to various compounds containing hydroxy groups (Sartain, Yang, & Lowe, 2008).

Medical and Biological Applications

In the medical and biological fields, boronic acids, including this compound, are used for their ability to form reversible covalent bonds with hydroxy groups. This property is exploited in developing various medical and biological applications, such as drug delivery systems and molecular sensors (Hall, 2019).

Mechanism of Action

Target of Action

The primary target of (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound a stable, readily prepared, and environmentally benign reagent .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.

Future Directions

The use of boron-containing compounds, including boronic acids, in medicinal chemistry has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, the future directions for “(3-Cyano-4-hydroxyphenyl)boronic acid” and similar compounds could involve further exploration of these applications.

properties

IUPAC Name

(3-cyano-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIZXBPAULHTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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